![molecular formula C7H11N3O3S B2487167 8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 2408962-44-5](/img/structure/B2487167.png)

8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

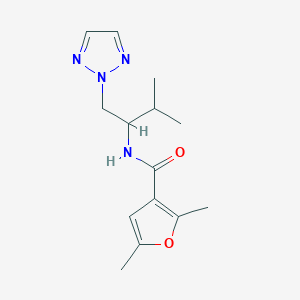

The synthesis of related spirooxazolidine-2,4-dione derivatives has been explored through various methodologies, highlighting the versatility of these compounds. For example, Rashevskii et al. (2020) demonstrated enhanced reactivity of similar cyclic anhydrides in the Castagnoli-Cushman reaction with imines, suggesting a broad substrate scope and potential for diversification in synthesis routes (Rashevskii et al., 2020).

Molecular Structure Analysis

The structural analysis of 1,4‐Diazaspiro[4.5]decane‐2,3‐dione by Staško et al. (2002) revealed crystallization with two independent molecules in the asymmetric unit, showcasing the intricate hydrogen bonding patterns and the impact of molecular geometry on the compound's properties (Staško et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving spiro compounds often exhibit remarkable reactivity and selectivity. The work by Baccolini et al. (1999) on PCl3-mediated cyclization at room temperature exemplifies the innovative approaches to synthesizing spirocyclic compounds, which could be relevant to understanding the reactions of "8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione" (Baccolini et al., 1999).

Physical Properties Analysis

The physical properties of spiro compounds can be significantly influenced by their molecular structure. For instance, the crystal structure analysis of similar compounds by Jiang and Zeng (2016) provides insights into the molecular interactions and stability, which are crucial for understanding the behavior of "8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione" under various conditions (Jiang & Zeng, 2016).

Chemical Properties Analysis

The chemical properties of spirooxazolidine-2,4-dione derivatives, including reactivity patterns and interaction with various chemical agents, have been a subject of extensive study. For example, the synthesis and reactivity studies conducted by Ogurtsov and Rakitin (2020) demonstrate the potential of utilizing such compounds for the production of biologically active molecules, hinting at the broad applicability and significance of understanding the chemical properties of these spiro compounds (Ogurtsov & Rakitin, 2020).

Applications De Recherche Scientifique

Muscarinic Agonist Potential for Antidementia Drugs : A study by Tsukamoto et al. (1993) explored spirooxazolidine-2,4-dione derivatives related to this compound for their potential as muscarinic agonists. These compounds showed affinity for cortical M1 receptors and reversed scopolamine-induced impairment in mice, suggesting their usefulness in designing new muscarinic agonists as antidementia drugs (Tsukamoto et al., 1993).

Synthesis of Sulfur-Containing Spiro Compounds : Reddy et al. (1993) synthesized novel sulfur-containing spiro compounds, including derivatives of the subject compound. Their structural requirements were established through IR, 1H NMR, and 13C NMR spectral studies (Reddy et al., 1993).

Synthesis of Spiro Carbocyclic Imidazolidine-2,4-diones : Pardali et al. (2021) developed a cost-effective three-step synthesis method for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, demonstrating a facile pathway to synthesize N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, which are of pharmacological interest (Pardali et al., 2021).

Enhanced Reactivity in Castagnoli-Cushman Reaction : A study by Rashevskii et al. (2020) found that certain cyclic anhydrides, including 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione, display enhanced reactivity and broad substrate scope in the Castagnoli-Cushman reaction with imines (Rashevskii et al., 2020).

Structural Analysis of Alaptide : Rohlíček et al. (2010) performed a structural analysis of alaptide, a compound related to the subject chemical, using synchrotron powder diffraction data. The study revealed the conformation of the molecule and its intermolecular hydrogen bonding patterns (Rohlíček et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

8-imino-8-oxo-8λ6-thia-1,3-diazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3S/c8-14(13)3-1-7(2-4-14)5(11)9-6(12)10-7/h8H,1-4H2,(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBQXWKERPQJPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=N)(=O)CCC12C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2487088.png)

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2487093.png)

![(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2487096.png)

![5-[1-(3-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2487097.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487107.png)